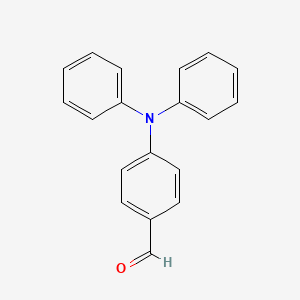

4-(Diphenylamino)benzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(N-phenylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESSERYYFWCTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063340 | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4181-05-9 | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Diphenylamino)benzaldehyde (CAS: 4181-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diphenylamino)benzaldehyde, with the CAS number 4181-05-9, is a versatile aromatic aldehyde that serves as a crucial building block in a multitude of scientific disciplines. Its unique molecular architecture, featuring a triphenylamine (B166846) core, imparts valuable electronic and photophysical properties, making it a compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications, particularly in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4181-05-9 | General Knowledge |

| Molecular Formula | C₁₉H₁₅NO | [General Knowledge] |

| Molecular Weight | 273.33 g/mol | [General Knowledge] |

| Appearance | Pale yellow to light orange powder/crystals | [General Knowledge] |

| Melting Point | 129-133 °C | [General Knowledge] |

| Boiling Point (Predicted) | 436.8 °C | [General Knowledge] |

| Solubility | Soluble in methanol (B129727), chloroform, and dimethylformamide; Insoluble in water. | [General Knowledge] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 12.1188(8) Å | [1] |

| b | 11.4342(8) Å | [1] |

| c | 10.9560(7) Å | [1] |

| β | 102.082(2)° | [1] |

| Volume | 1484.53(17) ų | [1] |

| Z | 4 | [1] |

Table 3: Spectroscopic Data

| Spectrum | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.35-7.40 (m, 4H, Ar-H), 7.15-7.20 (m, 6H, Ar-H) | [2] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190.7, 152.8, 146.4, 131.6, 130.0, 129.8, 126.5, 125.4, 121.7 | [2] |

| Infrared (IR) | Key peaks (cm⁻¹): ~1680 (C=O stretching, aldehyde), ~1590 (C=C aromatic stretching) | [General Knowledge] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its functional derivatives.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3]

Materials:

-

Triphenylamine (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (2.1 eq)

-

Ice

-

Water

Procedure:

-

In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve triphenylamine (101.4 g) in dimethylformamide (35.5 mL).

-

Cool the mixture in an ice-water bath.

-

Slowly add phosphorus oxychloride (84.4 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, raise the temperature to 95 °C and continue stirring for 5 hours.

-

Cool the reaction mixture to room temperature and pour it into 4 L of warm water with vigorous stirring for 1 hour.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with a 1:1 mixture of ethanol and water.

-

Dry the product to obtain this compound. The expected yield is approximately 81%.[2]

Synthesis of a Fluorescent Dye: 2-(4-(diphenylamino)benzylidene)malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile (B47326) to yield a D-π-A type fluorescent dye.[1]

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (B6355638) (catalytic amount)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound (2.74 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.

-

Add 4 drops of piperidine to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Add water (40 mL) to the reaction mixture to precipitate the product.

-

Collect the orange-red crystalline product by vacuum filtration.

-

Dry the product at 110 °C for 3 hours. The expected yield is approximately 95%.[1]

General Procedure for the Synthesis of Antimicrobial Thiosemicarbazone Derivatives

Thiosemicarbazones derived from this compound are potential antimicrobial agents. The following is a general procedure that can be adapted.[4][5][6]

Materials:

-

This compound (1.0 eq)

-

Thiosemicarbazide (or a substituted thiosemicarbazide) (1.0 eq)

-

Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in methanol.

-

Add an equimolar amount of the appropriate thiosemicarbazide.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold methanol and dry it to obtain the thiosemicarbazone derivative.

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor for compounds with a wide range of applications.

Anticancer Drug Development

Derivatives of this compound are being investigated as potential anticancer agents. The triphenylamine scaffold is a common feature in molecules that exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Figure 1: Potential anticancer mechanisms of action for derivatives of this compound.

Triphenylamine derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of the caspase cascade.[1] Furthermore, related phenylamino (B1219803) compounds have been shown to act as kinase inhibitors, targeting signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[7][8] This can lead to cell cycle arrest at various phases, ultimately inhibiting tumor growth.[8]

Antimicrobial Drug Development

The diphenylamino moiety is present in various compounds with demonstrated antimicrobial activity. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity.

Derivatives of diphenylamine (B1679370) can interact with the negatively charged components of bacterial membranes, leading to depolarization and increased permeability. [4]This disruption of the membrane potential and integrity results in the leakage of essential ions and metabolites, ultimately causing bacterial cell death.

Materials Science

The electron-rich triphenylamine core and the reactive aldehyde group make this compound an excellent precursor for the synthesis of advanced materials with unique optical and electronic properties. It is frequently used in the development of:

-

Fluorescent Dyes: For applications in bioimaging and sensing. [1]* Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials.

-

Nonlinear Optical Materials: Due to its extended π-conjugated system.

Figure 3: A typical experimental workflow for the synthesis and application of a fluorescent derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a skin and eye irritant and may cause respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone molecule for the development of a diverse array of functional materials and potential therapeutic agents. Its synthetic accessibility and the tunable properties of its derivatives ensure its continued importance in academic and industrial research. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field.

References

- 1. Mitochondria-targeted Triphenylamine Derivatives Activatable by Two-Photon Excitation for Triggering and Imaging Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4181-05-9 | Benchchem [benchchem.com]

- 3. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 4-(Diphenylamino)benzaldehyde: Properties, Synthesis, and Applications in Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of 4-(Diphenylamino)benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, synthesis protocols, and its burgeoning applications in medicinal chemistry and materials science.

Core Compound Specifications

This compound, also known as 4-formyltriphenylamine, is a crystalline solid recognized for its unique electronic and optical properties.[1] These characteristics stem from the electron-donating diphenylamino group in conjugation with the electron-withdrawing aldehyde functionality.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₅NO | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| CAS Number | 4181-05-9 | [1] |

| Appearance | Pale yellow to off-white powder/solid | [1][2] |

| Melting Point | 129-133 °C (lit.) | [1] |

| Solubility | Soluble in methanol, ethanol (B145695), chloroform, and dimethylformamide.[1][2] Insoluble in water.[2] | [1][2] |

| Synonyms | 4-Formyltriphenylamine, 4-(N,N-Diphenylamino)benzaldehyde | [1] |

Experimental Protocols: Synthesis of this compound

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of this compound from triphenylamine (B166846).[1][3] The following protocol is a representative example of this synthesis.

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a three-neck flask equipped with a stirrer and a dropping funnel, dissolve triphenylamine in N,N-dimethylformamide (DMF).[1]

-

Cool the mixture in an ice-water bath.[1]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the low temperature.[1]

-

After the addition is complete, raise the temperature to 95-100 °C and continue the reaction for several hours.[1][4]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.[1][4]

-

Collect the precipitate by filtration and wash it with a mixture of ethanol and water to purify the this compound.[1] This process can yield up to 81% of the final product.[1]

Caption: A flowchart illustrating the key stages of the Vilsmeier-Haack synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research.

1. Pharmaceutical Intermediate and Drug Discovery:

The compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][5][6] Derivatives of this compound have demonstrated promising biological activities, including:

-

Anticancer Properties: Certain derivatives, such as thiosemicarbazones, have shown potential antitumoral effects.[1] For instance, a diphenylhydrazone derivative was found to inhibit the proliferation of breast and lung cancer cells.[2]

-

Antimicrobial Activity: Research has indicated that some derivatives possess antimicrobial properties, making them candidates for the development of new antibacterial agents.[1]

The aldehyde group provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, for screening and lead optimization in drug discovery programs.

2. Materials Science:

The unique electronic and optical properties of this compound make it a compound of interest in materials science.[1]

-

Fluorescent Dyes: It is used in the synthesis of fluorescent dyes for applications in imaging and sensing technologies.[1][7]

-

Organic Electronics: The diphenylamino moiety can act as a hole-transporting unit, making it a candidate for use in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[2][7]

Logical Workflow for Derivative Synthesis and Biological Evaluation

The development of novel therapeutic agents from this compound typically follows a structured workflow from initial synthesis to biological characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4181-05-9 | Benchchem [benchchem.com]

- 3. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Diphenylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The thiosemicarbazone, DpC, broadly synergizes with multiple anti-cancer therapeutics and demonstrates temperature- and energy-dependent uptake by tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Diphenylamino)benzaldehyde: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylamino)benzaldehyde, also known as 4-formyltriphenylamine, is a versatile aromatic aldehyde that serves as a critical building block in a multitude of scientific disciplines. Its unique molecular architecture, featuring an electron-rich triphenylamine (B166846) (TPA) core coupled with a reactive aldehyde functional group, imparts valuable electronic and optical properties. This guide provides a comprehensive overview of its physical, chemical, and spectral properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in materials science and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a pale yellow solid at room temperature.[1][2] It is sensitive to air and should be stored accordingly in a cool, dark place under an inert atmosphere.[2] The compound is largely insoluble in water but shows good solubility in organic solvents like methanol (B129727), chloroform, and dimethylformamide.[1][3]

Table 1: Physical and Structural Properties

| Property | Value | Reference(s) |

| CAS Number | 4181-05-9 | [2][4] |

| Molecular Formula | C₁₉H₁₅NO | [2][4] |

| Molecular Weight | 273.33 g/mol | [2][4] |

| Appearance | Pale yellow to off-white solid/powder | [1][2] |

| Melting Point | 129-133 °C | [2][5] |

| Boiling Point (Predicted) | 436.8 °C | [6] |

| Density (Predicted) | 1.176 g/cm³ | [4] |

| pKa (Predicted) | -5.61 | [4] |

| Storage Conditions | Room temperature, sealed in dry, keep in dark place, air sensitive | [2] |

Spectroscopic Data

The spectroscopic profile of this compound is defined by its constituent functional groups. The UV-Vis spectrum is characterized by an intense π → π* intramolecular charge-transfer (ICT) band, a result of the electron-donating diphenylamino group and the electron-withdrawing aldehyde group.[7]

Table 2: Key Spectroscopic Data

| Spectrum | Solvent/Method | Key Peaks / Signals | Reference(s) |

| ¹H NMR | CDCl₃ | δ (ppm): ~9.8 (s, 1H, -CHO), ~7.7 (d, 2H), ~7.3 (m, 4H), ~7.1 (m, 6H), ~7.0 (d, 2H) | [1][3] |

| ¹³C NMR | CDCl₃ | δ (ppm): ~190 (-CHO), ~152, ~147, ~131, ~130, ~126, ~125, ~121 | [2] |

| Infrared (IR) | KBr Pellet | ν (cm⁻¹): ~1680-1700 (C=O aldehyde stretch), ~1590 (C=C aromatic stretch), ~1320 (C-N stretch) | [8] |

| UV-Vis Absorption | Various | Dominated by an intense π → π* intramolecular charge-transfer (ICT) band. λmax is solvent-dependent. | [7] |

Table 3: Single-Crystal X-Ray Diffraction Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [7] |

| a (Å) | 12.1188 (8) | [9] |

| b (Å) | 11.4342 (8) | [9] |

| c (Å) | 10.9560 (7) | [9] |

| β (°) | 102.082 (2) | [9] |

| Volume (ų) | 1484.53 (17) | [9] |

| Z | 4 | [9] |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

A common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[6][10]

Materials:

-

Triphenylamine (1 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor)

-

Ice

-

5% aqueous Sodium Hydroxide (B78521) or Sodium Acetate (B1210297) Trihydrate

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Petroleum ether and Dichloromethane (for column chromatography)

Procedure:

-

In a three-neck flask equipped with a dropping funnel and stirrer, cool DMF in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring. Maintain the temperature at 0 °C and stir for 1 hour to form the Vilsmeier reagent.

-

Add triphenylamine to the reaction mixture.

-

Warm the reaction system to between 70-100 °C and continue stirring for 5-6 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Neutralize the aqueous solution to pH 7 using 5% aqueous sodium hydroxide or by adding sodium acetate trihydrate.[10]

-

Extract the aqueous phase with ethyl acetate or dichloromethane.

-

Combine the organic phases and dry with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (e.g., using a petroleum ether:dichloromethane gradient) or by recrystallization from methanol to obtain this compound as a pale yellow solid.[10]

Caption: Vilsmeier-Haack synthesis workflow for this compound.

General Protocol for UV-Vis Spectroscopic Analysis

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum, which is useful for characterizing the electronic properties of the compound.[11][12]

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 5-10 µM) suitable for absorbance measurement (typically, absorbance maxima should be between 0.5 and 1.5).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the prepared analyte solution. Then, fill the cuvette with the analyte solution and place it back into the sample holder.

-

Acquire Spectrum: Start the scan. The instrument will measure and plot the absorbance of the sample as a function of wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. This data is characteristic of the compound's electronic structure.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate. The aldehyde group is a site for nucleophilic addition and condensation reactions, while the triphenylamine moiety provides electron-donating and hole-transporting capabilities.[6][13]

Knoevenagel Condensation

The aldehyde group readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetic acid) in the presence of a weak base catalyst like piperidine.[14][15] This reaction is a powerful tool for C-C bond formation, extending the π-conjugated system of the molecule, which is crucial for creating novel dyes and functional materials.[15]

Caption: General scheme of the Knoevenagel condensation reaction.

Applications in Materials Science

The unique electronic properties of the triphenylamine core make this compound and its derivatives highly valuable in materials science.[13][16]

-

Organic Light-Emitting Diodes (OLEDs): The TPA moiety is an excellent hole-transporting unit, making these compounds useful in the hole-transport layers of OLED devices.[13]

-

Fluorescent Dyes and Sensors: The intramolecular charge-transfer character of the molecule is exploited in the design of fluorescent probes and dyes for imaging and sensing applications.[6]

Applications in Drug Development

While this compound itself is not a therapeutic agent, it serves as a key intermediate for synthesizing derivatives with potential biological activity.[6][16]

-

Anticancer Properties: Thiosemicarbazone derivatives of this aldehyde have shown promising antitumoral effects.[6] Furthermore, the triphenylamine scaffold is used in more complex targeted therapies. For example, a conjugate of a triphenylamine derivative and 17β-estradiol was developed to selectively induce the degradation of the estrogen receptor α (ERα), a key protein in certain breast cancers.[17] This represents a targeted protein degradation strategy, akin to Proteolysis-Targeting Chimeras (PROTACs).

-

Antimicrobial Activity: Derivatives have also been explored for their potential as antimicrobial agents.[6]

Caption: Logical workflow for targeted ERα protein degradation by a TPA-based conjugate.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Hazard Statements: H315, H319, H335

-

Precautionary Measures: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

-

First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.[5]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and valuable photophysical properties. Its utility as a precursor in the synthesis of advanced materials for organic electronics and as a scaffold for developing new therapeutic agents underscores its importance in both academic and industrial research. A thorough understanding of its properties, reactivity, and handling procedures is essential for safely and effectively harnessing its full potential.

References

- 1. 4-(N,N-Diphenylamino)benzaldehyde(4181-05-9) 1H NMR [m.chemicalbook.com]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-(N,N-Diphenylamino)benzaldehyde | 4181-05-9 [chemicalbook.com]

- 5. This compound 97 4181-05-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(N,N-Diphenylamino)benzaldehyde(4181-05-9) IR Spectrum [chemicalbook.com]

- 9. 4-(Diphenylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. longdom.org [longdom.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. nbinno.com [nbinno.com]

- 14. organicreactions.org [organicreactions.org]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Solubility Profile of 4-(Diphenylamino)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Diphenylamino)benzaldehyde in various organic solvents. Due to a lack of readily available quantitative data in public literature, this document focuses on qualitative solubility information and presents detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratory settings.

Core Concepts in Solubility

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid organic compound like this compound, its solubility is governed by its molecular structure, polarity, and the intermolecular forces it can establish with the solvent molecules. The general principle of "like dissolves like" is a useful preliminary guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Solubility Data for this compound

Currently, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility characteristics. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2] |

| Hot Methanol | Almost transparent |

| Ethanol | Moderately soluble[1] |

| Chloroform | Moderately soluble[1] |

| Dimethylformamide (DMF) | Moderately soluble[1] |

| Water | Largely insoluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for commonly used techniques to determine the solubility of a solid compound like this compound.

Saturation Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility[3].

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Equilibration: Seal the vessels to prevent solvent evaporation and place them in a temperature-controlled shaker or agitator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, it is crucial to filter the aliquot using a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent used.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Visible Spectrophotometry

Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take the filtered supernatant obtained from the shake-flask method and dilute it with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted sample at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply this value by the dilution factor to determine the solubility in the original saturated solution.

Gravimetric Method

Principle: This is a direct method that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solid solute.

Methodology:

-

Sample Collection: After performing the shake-flask method and filtering the supernatant, accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and gently heat it to evaporate the solvent. A vacuum oven at a temperature below the compound's melting point can also be used for efficient and gentle drying.

-

Drying to a Constant Weight: Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant weight is achieved.

-

Solubility Calculation: The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Spectral Properties of 4-(Diphenylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diphenylamino)benzaldehyde is a versatile organic compound characterized by its donor-π-acceptor (D-π-A) architecture. This structure, featuring an electron-donating diphenylamino group and an electron-accepting benzaldehyde (B42025) moiety connected through a phenyl π-bridge, gives rise to notable photophysical properties. The compound's significant intramolecular charge-transfer (ICT) character makes its absorption and emission spectra highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[1][2] This technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectral properties of this compound, including quantitative data, detailed experimental protocols, and a visualization of its solvatochromic behavior.

Data Presentation

The spectral properties of this compound are profoundly influenced by solvent polarity. An increase in solvent polarity typically leads to a bathochromic (red) shift in both the absorption and emission spectra, which is indicative of a more polar excited state compared to the ground state.[1]

UV-Vis Absorption and Fluorescence Data

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | ~330 | - | ~400 | ~70 |

| Methanol (B129727) | 32.7 | 356 | ~25,000 (estimated) | ~450 | ~94 |

Experimental Protocols

The following protocols outline the standard procedures for measuring the UV-Vis absorption and fluorescence spectra of this compound.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, cyclohexane) at a concentration of 1 mM. From the stock solution, prepare a working solution with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. Ensure the absorbance maximum is within the linear range of the spectrophotometer (typically below 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the spectroscopic grade solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the sample cuvette with the working solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm).

-

The wavelength of maximum absorption (λ_max) is determined from the spectrum.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

-

Sample Preparation: Use the same working solution prepared for the UV-Vis absorption measurement. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

-

Measurement:

-

Excite the sample at its absorption maximum (λ_abs) or a nearby wavelength.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is determined from the spectrum.

-

-

Quantum Yield Determination (Comparative Method):

-

Select a standard fluorophore with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_std = 0.54).

-

Prepare a series of solutions of the standard and the sample at different concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance and integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Mandatory Visualization

The following diagram illustrates the effect of solvent polarity on the electronic energy levels and spectral properties of this compound, a phenomenon known as solvatochromism.

Caption: Solvatochromic effect on this compound.

Conclusion

This technical guide has summarized the key spectral properties of this compound, highlighting its solvatochromic behavior. The provided data and experimental protocols offer a valuable resource for researchers utilizing this compound in various applications, from fundamental photophysical studies to the development of novel sensors and materials. The visualization further clarifies the underlying principles of its environment-sensitive spectral characteristics. Further research to expand the spectral data in a broader range of solvents would be beneficial for a more complete understanding of its photophysical behavior.

References

4-(Diphenylamino)benzaldehyde NMR and IR spectral data

An In-depth Technical Guide on the Spectroscopic Data of 4-(Diphenylamino)benzaldehyde

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound. The data is presented in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Aldehyde proton (-CHO) |

| 7.75 | d, J=8.8 Hz | 2H | Aromatic protons ortho to -CHO |

| 7.38 | t, J=7.8 Hz | 4H | Aromatic protons of phenyl rings |

| 7.19 | t, J=7.4 Hz | 2H | Aromatic protons of phenyl rings |

| 7.12 | d, J=8.8 Hz | 2H | Aromatic protons ortho to -N(Ph)₂ |

| 7.08 | d, J=7.8 Hz | 4H | Aromatic protons of phenyl rings |

s = singlet, d = doublet, t = triplet, J = coupling constant in Hz

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | Aldehyde carbon (C=O) |

| 152.9 | Aromatic carbon attached to Nitrogen |

| 146.4 | Aromatic carbons of phenyl rings |

| 131.5 | Aromatic carbons ortho to -CHO |

| 130.0 | Aromatic carbons of phenyl rings |

| 126.7 | Aromatic carbon para to Nitrogen |

| 125.6 | Aromatic carbons of phenyl rings |

| 119.5 | Aromatic carbons ortho to -N(Ph)₂ |

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 2820, 2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| 1685 | Strong | Aldehyde C=O stretch |

| 1590 | Strong | Aromatic C=C stretch |

| 1320 | Strong | C-N stretch (tertiary amine) |

| 1180 | Strong | C-N stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

-

Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).[2]

-

The solution was transferred to a 5 mm NMR tube. To ensure magnetic field homogeneity, the sample was filtered through a small plug of glass wool in a Pasteur pipette to remove any solid particles.

Data Acquisition:

-

Instrument: A Bruker AVANCE 400 MHz spectrometer was used.[3]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1.0 seconds.[4]

-

-

¹³C NMR:

Data Processing:

-

The acquired Free Induction Decay (FID) was Fourier transformed to obtain the spectrum.

-

The spectrum was phased and baseline corrected.

-

The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.0 ppm for ¹³C NMR.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture was finely ground to a uniform powder using an agate mortar and pestle.[6]

-

The powder was then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet.[6]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker ALPHA) was used.[7]

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The sample spectrum was recorded, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

-

The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Synthesis Workflow

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction. This process involves the formylation of an electron-rich aromatic compound, in this case, triphenylamine.[8][9][10]

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. epfl.ch [epfl.ch]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis routes of this compound [benchchem.com]

In-Depth Technical Guide: Crystal Structure and Morphology of 4-(Diphenylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of 4-(Diphenylamino)benzaldehyde, a key intermediate in the synthesis of various organic materials. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development.

Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic data and details of the structure refinement are summarized in the tables below.

Crystallographic Data

The unit cell parameters and other crystal data for this compound are presented in Table 1.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Empirical Formula | C₁₉H₁₅NO |

| Formula Weight | 273.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1188 (8) |

| b (Å) | 11.4342 (8) |

| c (Å) | 10.9560 (7) |

| α (°) | 90 |

| β (°) | 102.082 (2) |

| γ (°) | 90 |

| Volume (ų) | 1484.53 (17) |

| Z | 4 |

| Temperature (K) | 292 (2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calculated) (Mg/m³) | 1.222 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 576 |

Data Collection and Refinement

Details of the data collection and the structural refinement process are outlined in Table 2.

Table 2: Data Collection and Refinement Statistics [1]

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area detector |

| Radiation source | Fine-focus sealed tube |

| Reflections collected | 12673 |

| Independent reflections | 2898 [R(int) = 0.087] |

| Reflections with I > 2σ(I) | 1393 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2898 / 0 / 191 |

| Goodness-of-fit on F² | 0.91 |

| Final R indices [I > 2σ(I)] | R1 = 0.056, wR2 = 0.153 |

| R indices (all data) | R1 = 0.134, wR2 = 0.184 |

| Largest diff. peak and hole (e.Å⁻³) | 0.14 and -0.14 |

Molecular Geometry

The nitrogen atom in the this compound molecule adopts an approximately trigonal-planar geometry.[1][2] The two phenyl rings and the benzaldehyde (B42025) group are twisted with respect to the central plane defined by the nitrogen and its three neighboring carbon atoms. The dihedral angles formed are 53.0 (1)° and 47.2 (1)° for the two phenyl rings, and 29.0 (1)° for the benzaldehyde group.[1][2]

Molecular structure of this compound.

Crystal Morphology

Detailed information regarding the crystal habit and the indices of the crystal faces for this compound is not extensively reported in the reviewed literature. The crystals used for the single-crystal X-ray diffraction study were described as yellow prisms with dimensions of 0.40 × 0.10 × 0.04 mm.[1] Further investigation would be required to fully characterize the crystal morphology.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction.[1] A general procedure involves the formylation of triphenylamine.

Protocol:

-

Triphenylamine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

The solution is cooled, and a formylating agent, typically phosphoryl chloride (POCl₃), is added dropwise while maintaining a low temperature.

-

The reaction mixture is then heated and stirred for several hours to ensure the completion of the reaction.

-

After cooling, the mixture is poured into ice water and neutralized.

-

The product is extracted with an organic solvent, and the solvent is subsequently removed to yield the crude product.

-

Purification is achieved by column chromatography or recrystallization.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by recrystallization from a chloroform (B151607) solution.[1]

Protocol:

-

The purified this compound is dissolved in a minimal amount of hot chloroform to create a saturated or near-saturated solution.

-

The solution is filtered to remove any insoluble impurities.

-

The hot, clear solution is allowed to cool slowly to room temperature.

-

As the solution cools, the solubility of the compound decreases, leading to the formation of single crystals.

-

The crystals are then isolated by filtration and dried.

Experimental workflow for the synthesis and analysis.

References

Synthesis of 4-(Diphenylamino)benzaldehyde from Triphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(diphenylamino)benzaldehyde from triphenylamine (B166846), a crucial intermediate in the development of various functional materials and pharmaceutical compounds. The primary synthetic route detailed is the Vilsmeier-Haack reaction, a widely employed method for the formylation of electron-rich aromatic compounds.

Introduction

This compound, also known as 4-formyltriphenylamine, is a versatile building block in organic synthesis.[1][2] Its unique electronic properties, stemming from the electron-donating triphenylamine moiety and the electron-withdrawing aldehyde group, make it a valuable precursor for the synthesis of fluorescent dyes, organic light-emitting diode (OLED) materials, and pharmaceutical agents with potential antimicrobial and anticancer activities.[1] The most common and efficient method for its preparation is the Vilsmeier-Haack reaction of triphenylamine.[1][3][4][5][6] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the para-position of one of the phenyl rings of triphenylamine.[4][5][6][7]

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[4][5] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich triphenylamine. The resulting iminium ion is subsequently hydrolyzed during workup to yield the final aldehyde product.[4][5]

Experimental Protocols

Several variations of the Vilsmeier-Haack reaction for the synthesis of this compound have been reported. The following sections detail representative experimental procedures.

Protocol 1: High-Yield Synthesis

This protocol focuses on maximizing the yield of the desired product.

Procedure:

-

In a three-neck flask, combine 101.4 g of triphenylamine and 35.5 mL of N,N-dimethylformamide (DMF).[8]

-

Cool the mixture in an ice-water bath with stirring.[8]

-

Slowly add 84.4 mL of phosphorus oxychloride (POCl₃) to the flask.[8]

-

After the addition is complete, raise the temperature to 95°C and maintain the reaction for 5 hours.[8]

-

Pour the reaction solution into 4 L of warm water and stir for 1 hour to precipitate the product.[8]

-

Collect the precipitate by filtration and wash it with a 1:1 mixture of ethanol (B145695) and water.[8]

-

The resulting product is 4-(N,N-diphenylamino)benzaldehyde.[8]

Protocol 2: Alternative Workup and Purification

This protocol provides an alternative method for isolating and purifying the product.

Procedure:

-

To a solution of 10 g of triphenylamine in 30 mL of DMF at 0°C, slowly add 24 mL of POCl₃.[9]

-

Stir the reaction mixture for 1 hour at 0°C.[9]

-

Warm the reaction to 100°C and stir for 6 hours.[9]

-

After cooling to room temperature, pour the mixture into ice water.[9]

-

Adjust the pH to 7 with a 5% aqueous sodium hydroxide (B78521) solution.[9]

-

Extract the aqueous phase with ethyl acetate (B1210297).[9]

-

Combine the organic phases and dry over anhydrous magnesium sulfate (B86663).[9]

-

Remove the solvent under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by column chromatography using a mixture of petroleum ether and dichloromethane (B109758) (2:1 v/v) as the eluent to yield a white solid.[9]

Protocol 3: Neutralization with Sodium Acetate

This protocol utilizes a different neutralization agent during the workup.

Procedure:

-

In a 250 mL flask, cool 30 mL of DMF to 0°C and slowly add 3.8 mL of POCl₃.[9]

-

Add 10 g of triphenylamine to the mixture and heat to 70°C for 5 hours.[9]

-

Cool the reaction to room temperature and pour it into ice water.[9]

-

Add 40 g of sodium acetate trihydrate for neutralization.[9]

-

Separate the organic layer using dichloromethane.[9]

-

Dry the organic layer with magnesium sulfate and remove the solvent under reduced pressure.[9]

-

Recrystallize the product from methanol (B129727) to obtain a light yellow solid.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described protocols.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Material | Triphenylamine | Triphenylamine | Triphenylamine |

| Reagents | DMF, POCl₃ | DMF, POCl₃, NaOH | DMF, POCl₃, Sodium Acetate |

| Reaction Temperature | 95°C[8] | 100°C[9] | 70°C[9] |

| Reaction Time | 5 hours[8] | 6 hours[9] | 5 hours[9] |

| Yield | 81.0%[1][8] | 52.74%[9] | 73%[9] |

| Purification Method | Washing with ethanol/water[8] | Column Chromatography[9] | Recrystallization from methanol[9] |

| Product Appearance | Not specified | White solid[9] | Light yellow solid[9] |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₅NO[1][2][9] |

| Molecular Weight | 273.33 g/mol [1][9] |

| CAS Number | 4181-05-9[1][9] |

| Melting Point | 129-133°C[1][2] |

| Boiling Point (Predicted) | 436.8°C[1] |

| Appearance | Pale yellow powder[1] |

| Solubility | Slightly soluble in water, soluble in methanol.[1][2] |

Visualizations

Reaction Pathway

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of this compound from triphenylamine. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of workup and purification procedures, researchers can achieve high yields of this valuable intermediate. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in the fields of materials science and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. Vilsmeier-Haack_reaction [chemeurope.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Properties of 4-(Diphenylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and the mechanism behind the aggregation-induced emission (AIE) of 4-(diphenylamino)benzaldehyde. Detailed experimental protocols and data are presented to facilitate further research and application of this compound in various scientific fields, including drug development.

Introduction to this compound and its AIE Properties

This compound, also known as 4-formyltriphenylamine, is an organic compound that has garnered significant interest due to its unique photophysical properties. It belongs to a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens). Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIEgens exhibit enhanced fluorescence emission upon aggregation. This phenomenon makes them highly valuable for applications in sensing, bio-imaging, and materials science.

Structurally, this compound consists of a triphenylamine (B166846) core, which acts as an electron donor, and a benzaldehyde (B42025) group, which serves as an electron acceptor. This donor-acceptor (D-A) structure, combined with the propeller-like arrangement of the phenyl rings, is crucial for its AIE characteristics. In dilute solutions, the molecule is weakly emissive due to the dissipation of excited-state energy through non-radiative pathways, primarily via the free intramolecular rotation of the phenyl rings. However, in the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and promotes radiative emission, leading to a significant increase in fluorescence intensity[1].

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of triphenylamine.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Sodium hydroxide (B78521) (NaOH) or Sodium acetate (B1210297) trihydrate

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 30 mL) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 24 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour. This forms the Vilsmeier reagent.

-

Add triphenylamine (10 g) to the reaction mixture.

-

Gradually warm the reaction mixture to 100 °C and continue stirring for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Neutralize the solution by adjusting the pH to 7 with a 5% aqueous sodium hydroxide solution or by adding sodium acetate trihydrate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and dichloromethane (2:1, v/v) as the eluent.

-

The final product, this compound, is obtained as a white or light yellow solid[2][3].

Photophysical Properties and AIE Characteristics

This compound exhibits classic AIE behavior, being weakly fluorescent in good solvents like N,N-dimethylformamide (DMF) and showing a significant enhancement in fluorescence upon the addition of a poor solvent such as water, which induces aggregation.

Data Presentation

The following tables summarize the key photophysical and structural data for this compound.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₅NO |

| Molecular Weight | 273.33 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 129-133 °C |

| Solubility | Soluble in methanol, DMF, THF, CH₂Cl₂ |

Table 2: Photophysical and AIE Data in DMF/Water Mixtures

| Water Fraction (%) | Emission Maxima (λₑₘ, nm) | Aggregate Size (Hydrodynamic Diameter, nm) | Quantum Yield (Φ) |

| 0 | ~530 | - | Not Reported |

| 25-75 | Quenched | - | Not Reported |

| >75 | ~470 (blue-shifted) | - | Not Reported |

| 90 | - | ~146 | Not Reported |

| 99 | - | ~398 | Not Reported |

| Note: The quantum yield data for this compound in various solvent fractions were not explicitly found in the searched literature. The table indicates the trend of emission changes and aggregate sizes as reported. |

Mechanism of Aggregation-Induced Emission

The AIE phenomenon in this compound is primarily attributed to the Restriction of Intramolecular Motion (RIM) .

-

In Dilute Solution (Good Solvent): The three phenyl rings of the triphenylamine moiety can undergo active intramolecular rotations. Upon photoexcitation, the excited state energy is efficiently dissipated through these rotational motions, leading to non-radiative decay and consequently, weak or no fluorescence.

-

In Aggregated State (Poor Solvent/Solid State): In the presence of a poor solvent like water, the hydrophobic this compound molecules aggregate. In these aggregates, the physical constraints imposed by neighboring molecules restrict the intramolecular rotations of the phenyl rings. This blockage of non-radiative decay pathways forces the excited state to relax through radiative channels, resulting in a significant enhancement of fluorescence emission.

The following diagram illustrates this mechanism.

Caption: Mechanism of Aggregation-Induced Emission in this compound.

Experimental Protocols for AIE Studies

This section provides detailed methodologies for the characterization of the AIE properties of this compound.

5.1. Preparation of Aggregates in Solvent/Non-solvent Mixtures

Materials:

-

This compound

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (spectroscopic grade)

-

Deionized water

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Prepare a stock solution of this compound in THF or DMF at a concentration of 1 mM.

-

Prepare a series of solvent mixtures with varying water fractions (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% by volume).

-

For each water fraction, add the required volume of water to a volumetric flask, and then add the corresponding volume of the this compound stock solution. Finally, add the remaining volume of the organic solvent to reach the final volume, ensuring the final concentration of the compound is consistent across all samples (e.g., 10 µM).

-

Gently vortex the solutions to ensure homogeneity.

5.2. Photoluminescence (PL) Spectroscopy

Instrumentation:

-

Fluorometer/Spectrofluorometer

Procedure:

-

Transfer the prepared solutions with different water fractions into quartz cuvettes.

-

Record the fluorescence emission spectra for each sample. The excitation wavelength should be set at the absorption maximum of the compound in the respective solvent mixture.

-

Plot the fluorescence intensity at the emission maximum against the water fraction to visualize the AIE effect.

5.3. Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Instrumentation:

-

DLS instrument (e.g., Zetasizer)

Procedure:

-

Use the same set of solutions prepared for the PL measurements.

-

Ensure the solutions are free of dust or large particles by filtering them through a 0.22 µm filter if necessary.

-

Transfer the sample into a clean DLS cuvette.

-

Set the instrument parameters, including the solvent viscosity and refractive index for each solvent mixture, and the measurement temperature.

-

Perform the DLS measurement to obtain the hydrodynamic diameter of the aggregates.

-

Analyze the particle size distribution for each water fraction.

5.4. Quantum Yield Measurement (Relative Method)

Instrumentation:

-

Fluorometer/Spectrofluorometer

-

UV-Vis Spectrophotometer

Materials:

-

A known quantum yield standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

The prepared solutions of this compound

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for synthesizing and characterizing the AIE properties of this compound.

Caption: Experimental workflow for AIE studies of this compound.

Conclusion

This compound is a readily synthesized molecule that exhibits significant aggregation-induced emission properties. The underlying mechanism of AIE is the restriction of intramolecular motion in the aggregated state, which minimizes non-radiative decay pathways. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to synthesize, characterize, and further explore the potential applications of this and similar AIEgens in various scientific and technological fields, including the development of novel sensors, imaging agents, and smart materials. Further investigation into the precise quantum yields in various aggregated states would be a valuable addition to the understanding of this promising molecule.

References

- 1. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(N,N-Diphenylamino)benzaldehyde | 4181-05-9 [chemicalbook.com]

- 3. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

Electronic and optical properties of 4-(Diphenylamino)benzaldehyde.

An In-depth Technical Guide to the Electronic and Optical Properties of 4-(Diphenylamino)benzaldehyde For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by its unique donor-π-acceptor (D-π-A) architecture. This structure, composed of an electron-donating diphenylamino group and an electron-accepting benzaldehyde (B42025) moiety linked by a phenyl π-bridge, gives rise to a fascinating array of electronic and optical properties. These include strong intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and reversible redox behavior. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a summary of the compound's applications in materials science and medicinal chemistry.

Introduction

This compound, also known as 4-formyltriphenylamine, is a crystalline solid that has garnered significant attention in the scientific community.[1] Its molecular framework is ideal for a variety of applications, ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to pharmaceutical intermediates.[2] The nitrogen atom of the diphenylamino group acts as a potent electron donor, while the aldehyde group serves as an electron acceptor. This electronic push-pull system is fundamental to its utility in advanced functional materials.[3] Derivatives of this compound have shown potential antimicrobial and anticancer properties, highlighting its relevance in drug development.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. The molecule's structure features a trigonal-planar geometry around the central nitrogen atom.[4] The two phenyl rings of the donor group and the benzaldehyde acceptor group are twisted relative to this central plane, which influences its electronic and solid-state packing properties.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 4181-05-9 | [1][6] |

| Molecular Formula | C₁₉H₁₅NO | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| Appearance | Pale yellow to off-white solid | [2] |

| Melting Point | 129-133 °C | [1][7] |

| Solubility | Soluble in methanol (B129727), chloroform, DMF; Insoluble in water. | [2][7] |

| Purity | Typically 96-98% | [6][7] |

Electronic and Optical Properties

The defining characteristics of this compound stem from its D-π-A structure, which facilitates a strong intramolecular charge transfer (ICT) from the diphenylamino donor to the benzaldehyde acceptor upon photoexcitation.[5] This ICT is responsible for the molecule's significant optical and electronic responses.

Intramolecular Charge Transfer (ICT) and Photophysics

The visible absorption spectra of this compound and its derivatives are dominated by intense π → π* ICT bands.[5] This charge transfer significantly influences the compound's fluorescence properties. A unique characteristic of this molecule is its Aggregation-Induced Enhanced Emission (AIEE) .[8] In dilute solutions like pure DMF, it is fluorescent, but this emission is quenched at intermediate solvent polarities (e.g., DMF/water mixtures).[8] However, in highly aggregated states, such as in solvent mixtures with a high water fraction (75-99%), the fluorescence is recovered and dramatically enhanced.[8] This AIEE phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission.

The compound also exhibits mechanoluminochromism , where the luminescence color changes upon the application of mechanical pressure to the solid state, indicating its sensitivity to the physical environment.[8]

| Property | Value | Conditions / Solvent | Reference(s) |

| Absorption (λ_abs) | Dominated by π → π* ICT bands | N/A | [5] |

| Fluorescence (λ_em) | ~530 nm | Pure DMF Solution | [8] |

| AIEE Fluorescence (λ_em) | 468 nm to 473 nm | DMF/H₂O (75% to 99% water) | [8] |

| Electrochemical Oxidation | Partially reversible | N/A | [5] |

Electrochemical Behavior

Cyclic voltammetry studies reveal that this compound undergoes partially reversible oxidation associated with the electron-rich diphenylamino group.[5] This redox activity is crucial for its application as a hole-transporting material in organic electronic devices such as OLEDs.

Mandatory Visualizations

Intramolecular Charge Transfer (ICT) Pathway